1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea

Catalog No.
S12074619
CAS No.
M.F
C15H11N3O2S
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-yliden...

Product Name

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea

IUPAC Name

1-(4-oxo-1,3-benzothiazin-2-yl)-3-phenylurea

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C15H11N3O2S/c19-13-11-8-4-5-9-12(11)21-15(17-13)18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19,20)

InChI Key

XCMJANXGDOQEAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=O)C3=CC=CC=C3S2

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea is a complex organic compound characterized by its unique structural features, which include a benzo[e][1,3]thiazine moiety. This compound consists of a urea functional group attached to a phenyl ring and a thiazine derivative. The thiazine structure contributes to its potential biological activity and reactivity in various chemical environments.

Typical for urea derivatives and heterocyclic compounds. These include:

  • Nucleophilic Substitution: The nitrogen atom in the urea group can undergo nucleophilic attack, facilitating the substitution of various electrophiles.
  • Condensation Reactions: The presence of the carbonyl group allows for condensation with amines or alcohols, forming more complex structures.
  • Cyclization Reactions: The thiazine ring can participate in cyclization reactions under specific conditions, potentially leading to new heterocyclic compounds.

Compounds related to 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea have shown significant biological activities, including:

  • Antimicrobial Properties: Similar thiazine derivatives have been reported to exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects: There is evidence indicating that certain derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases.

The synthesis of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea can be achieved through various methods:

  • One-Pot Synthesis: Utilizing a DABCO-catalyzed reaction involving 2-carbonyl compounds and amines can yield this compound in good yields. This method typically involves the condensation of appropriate precursors under mild conditions .
  • Multi-Step Synthesis: Starting from simpler thiazine derivatives, one can introduce the urea functionality through isocyanate intermediates or direct amination reactions.
  • Reflux Methods: Heating mixtures of phenylurea and thiazine derivatives in solvent systems can facilitate the formation of the desired compound through thermal activation.

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be exploited in developing new agrochemicals.
  • Material Science: The unique structural properties may allow for applications in creating novel materials or catalysts.

Interaction studies involving this compound typically focus on its binding affinity and activity against biological targets:

  • Enzyme Inhibition Studies: Research may explore how this compound interacts with specific enzymes related to disease pathways.
  • Receptor Binding Studies: Understanding how it binds to cellular receptors could elucidate its mechanism of action in biological systems.

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea. Here are a few notable examples:

Compound NameStructureUnique Features
3-Oxo-3,4-dihydro-benzo[b][1,4]thiazineStructureExhibits strong antimicrobial properties
N-(4-Methoxyphenyl)-2-(3-Oxo-3,4-dihydro-benzothiazine)StructureEnhanced solubility and bioavailability
2-Amino-benzothiazole derivativesStructureKnown for anticancer activities

Uniqueness

The uniqueness of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea lies in its specific combination of the thiazine ring with a urea linkage and phenyl substituent. This combination may enhance its biological activity compared to other similar compounds while providing distinct synthetic pathways for exploration.

SRN1-Mediated Intramolecular Cyclization Pathways

The intramolecular aromatic nucleophilic substitution (SNAr) and single-electron transfer (SRN1) mechanisms have been extensively explored for synthesizing benzo-fused heterocycles. For 1-(4-Oxo-3,4-dihydro-benzo[e]thiazin-2-ylidene)-3-phenyl-urea, cyclization typically begins with a thiourea precursor, such as 1-(2-halobenzoyl)-3-phenylthiourea. In SRN1 reactions, a radical chain mechanism is initiated by electron transfer from a nucleophile to the aryl halide, forming an aryl radical intermediate. However, studies on analogous systems reveal that SNAr pathways often dominate due to the electron-withdrawing effects of the carbonyl group, which activate the aryl halide for direct nucleophilic attack.

For example, reacting 1-(2-bromobenzoyl)-3-phenylthiourea with potassium tert-butoxide in DMF at 70–80°C under nitrogen yielded 1-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one via SNAr rather than the expected SRN1 pathway. Diagnostic tests for SRN1 (e.g., light catalysis, electron acceptor additives) showed no significant yield improvements, confirming the prevalence of the polar mechanism. This suggests that for the target urea derivative, SNAr is more likely to succeed than SRN1, particularly with chloro or bromo leaving groups.

Potassium tert-Butoxide-Promoted Nucleophilic Substitution Mechanisms

Potassium tert-butoxide (t-BuOK) plays a dual role as a strong base and nucleophile in these reactions. While t-BuOK alone in THF exhibits limited nucleophilicity due to tight ion pairing, additives like tetrabutylammonium hexafluorophosphate ([n-Bu4N][PF6]) disrupt ion pairs, enhancing the reactivity of the tert-butoxide anion. For the target compound, t-BuOK deprotonates the thiourea nitrogen, generating a resonance-stabilized anion that attacks the electrophilic carbon adjacent to the halogen (Figure 1).

Table 1: Optimization of t-BuOK-Promoted Cyclization

Leaving Group (X)SolventAdditiveYield (%)Mechanism
BrDMFNone100 (crude)SNAr
ClDMF[n-Bu4N][PF6]58SNAr
BrTHF[n-Bu4N][PF6]72Enhanced nucleophilicity

The choice of leaving group significantly impacts efficiency. Bromo substrates generally outperform chloro analogs due to better leaving-group ability, though both proceed via SNAr. Solvent polarity also modulates reaction rates, with DMF favoring anion stabilization and THF requiring ion-pair disruptors for optimal performance.

Light-Catalyzed vs. Thermal Reaction Optimization Strategies

Light catalysis is a hallmark of SRN1 mechanisms, as UV irradiation promotes electron transfer. However, for 1-(4-Oxo-3,4-dihydro-benzo[e]thiazin-2-ylidene)-3-phenyl-urea, light showed negligible effects on yield or reaction rate. Comparative studies under dark and illuminated conditions (500 W tungsten lamp) revealed identical crude yields (~100%), confirming the absence of radical intermediates.

Thermal optimization proved more critical. Elevated temperatures (70–80°C) accelerated cyclization by increasing the mobility of intermediates and reducing activation energy. Lower temperatures (<50°C) led to incomplete reactions, while exceeding 90°C promoted decomposition.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

297.05719778 g/mol

Monoisotopic Mass

297.05719778 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types